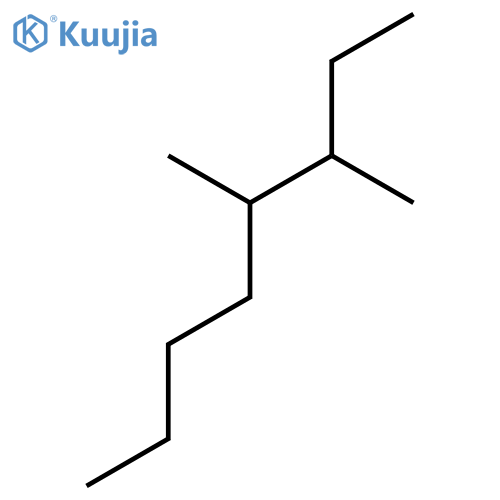Cas no 15869-92-8 (Octane, 3,4-dimethyl-)

Octane, 3,4-dimethyl- structure
商品名:Octane, 3,4-dimethyl-
CAS番号:15869-92-8
MF:C10H22
メガワット:142.281683444977
CID:209354
Octane, 3,4-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Octane, 3,4-dimethyl-
- 3,4-Dimethyloctane
-
- インチ: InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3
- InChIKey: QQCWGAMGBCGAQJ-UHFFFAOYSA-N
- ほほえんだ: CC(C(C)CCCC)CC
計算された属性
- せいみつぶんしりょう: 142.17226
- どういたいしつりょう: 142.172
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 66.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 0.7410
- ゆうかいてん: -53.99°C
- ふってん: 163.41°C
- フラッシュポイント: 86.5°C
- 屈折率: 1.4159
- PSA: 0
Octane, 3,4-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR54624-250mg |
3,4-Dimethyloctane |
15869-92-8 | 95% | 250mg |
£80.00 | 2025-02-20 | |
| 1PlusChem | 1P001R85-1g |
Octane, 3,4-dimethyl- |
15869-92-8 | 1g |
$217.00 | 2024-06-20 | ||
| 1PlusChem | 1P001R85-250mg |
Octane, 3,4-dimethyl- |
15869-92-8 | 250mg |
$101.00 | 2024-06-20 | ||
| A2B Chem LLC | AA81141-1g |
Octane, 3,4-dimethyl- |
15869-92-8 | 1g |
$223.00 | 2024-04-20 | ||
| Apollo Scientific | OR54624-1g |
3,4-Dimethyloctane |
15869-92-8 | 95% | 1g |
£240.00 | 2025-02-20 | |
| A2B Chem LLC | AA81141-250mg |
Octane, 3,4-dimethyl- |
15869-92-8 | 250mg |
$107.00 | 2024-04-20 |
Octane, 3,4-dimethyl- 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
15869-92-8 (Octane, 3,4-dimethyl-) 関連製品
- 871-83-0(2-Methylnonane)
- 68551-20-2(Alkanes, C13-16-iso-)
- 592-13-2(2,5-Dimethylhexane)
- 111-01-3(Squalane)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 4964-69-6(5-Chloroquinaldine)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
